methyl 3-{3-[1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-oxadiazol-5-yl}benzoate
Description
Methyl 3-{3-[1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-oxadiazol-5-yl}benzoate is a complex organic compound characterized by a unique structural arrangement. This compound features multiple functional groups, including a fluorophenyl group, a methyl group, and both triazole and oxadiazole heterocycles. Such a composition gives it a significant potential for various applications in scientific research, particularly in the fields of chemistry, biology, and medicine.
Properties
IUPAC Name |
methyl 3-[3-[1-(4-fluorophenyl)-5-methyltriazol-4-yl]-1,2,4-oxadiazol-5-yl]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14FN5O3/c1-11-16(22-24-25(11)15-8-6-14(20)7-9-15)17-21-18(28-23-17)12-4-3-5-13(10-12)19(26)27-2/h3-10H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICKQNKWDVXLPKL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=NN1C2=CC=C(C=C2)F)C3=NOC(=N3)C4=CC(=CC=C4)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14FN5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-{3-[1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-oxadiazol-5-yl}benzoate typically involves multistep reactions. Key steps often include:
Formation of the triazole ring: : This can be achieved through the Huisgen cycloaddition reaction, often referred to as a "click" reaction. This involves reacting an alkyne with an azide under copper-catalyzed conditions.
Formation of the oxadiazole ring: : This is generally synthesized from hydrazides and carboxylic acids or their derivatives under dehydrating conditions.
Subsequent esterification: : The final step often involves esterifying a benzoic acid derivative with methanol in the presence of a suitable acid catalyst like sulfuric acid or a dehydrating agent.
Industrial Production Methods
Industrial production methods for such a specialized compound may involve optimizing the above laboratory-scale processes for larger volumes. This includes ensuring efficient scaling-up of reaction vessels, maintaining stringent temperature controls, and utilizing continuous flow reactors to improve reaction efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
Oxidation and Reduction: : The compound can undergo oxidative cleavage, particularly at the triazole ring, using reagents like potassium permanganate or osmium tetroxide.
Substitution Reactions: : The fluorophenyl group can participate in electrophilic aromatic substitution reactions, especially with reagents like nitrating agents or halogens.
Hydrolysis: : Ester groups in the compound can be hydrolyzed to their corresponding acids using either acidic or basic conditions.
Common Reagents and Conditions
Oxidation: : Potassium permanganate, osmium tetroxide.
Reduction: : Lithium aluminium hydride, sodium borohydride.
Substitution: : Halogenation agents (e.g., chlorine, bromine), nitrating agents (e.g., nitric acid).
Major Products
Reactions involving methyl 3-{3-[1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-oxadiazol-5-yl}benzoate typically lead to a variety of products including derivatives with altered functional groups or cleavage products depending on the reaction pathway.
Scientific Research Applications
Chemistry
In the field of chemistry, this compound is often employed as a building block for more complex molecules. Its varied functional groups make it a versatile intermediate in synthetic organic chemistry.
Biology and Medicine
In biological and medicinal research, derivatives of this compound have shown potential as pharmaceuticals, particularly due to the bioactive nature of triazole and oxadiazole rings which are known to exhibit antimicrobial, antifungal, and anticancer properties.
Industry
In industrial applications, it can be utilized in the development of advanced materials, especially those requiring high thermal stability and chemical resistance.
Mechanism of Action
The mechanism by which this compound exerts its effects often involves interactions at the molecular level with various biological targets. The fluorophenyl group and heterocyclic rings can interact with proteins and enzymes, potentially inhibiting or modifying their function. The compound's structure allows it to fit into specific active sites, thereby influencing biochemical pathways.
Comparison with Similar Compounds
When compared to similar compounds, such as those with different substituents on the triazole ring or varying ester groups, methyl 3-{3-[1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-oxadiazol-5-yl}benzoate stands out due to its unique combination of functional groups. This uniqueness often translates to enhanced biological activity and specificity in reactions.
List of Similar Compounds
Methyl 3-{3-[1-(4-chlorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-oxadiazol-5-yl}benzoate
Methyl 3-{3-[1-(4-bromophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-oxadiazol-5-yl}benzoate
Ethyl 3-{3-[1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-oxadiazol-5-yl}benzoate
Each of these analogs offers slight modifications in chemical behavior, which can be leveraged for specific applications in research and industry.
Biological Activity
Methyl 3-{3-[1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-oxadiazol-5-yl}benzoate is a compound of significant interest due to its potential biological activities. This article reviews its synthesis, structural characteristics, and biological effects, particularly focusing on antimicrobial and anticancer properties.
Synthesis and Structural Characterization
The compound was synthesized through a multi-step process involving the reaction of 1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazole with an appropriate oxadiazole precursor. The synthesis pathway typically involves condensation reactions followed by purification steps to obtain the desired methyl benzoate derivative.
Table 1: Synthesis Overview
| Step | Reaction Type | Reactants | Products |
|---|---|---|---|
| 1 | Condensation | Triazole + Oxadiazole | Intermediate Compound |
| 2 | Esterification | Intermediate + Methylating Agent | Methyl 3-{...}benzoate |
Antimicrobial Activity
Several studies have reported on the antimicrobial properties of triazole derivatives, including the compound . The presence of both triazole and oxadiazole moieties is believed to enhance biological activity against various pathogens.
Case Study: Antimicrobial Screening
In a comparative study of various triazole derivatives, this compound exhibited notable activity against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined using standard broth dilution methods.
Table 2: Antimicrobial Activity Results
| Pathogen | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 128 |
Anticancer Activity
The anticancer potential of the compound has been investigated in several cell lines. Specifically, studies have focused on its effects on lung cancer and breast cancer cells.
Mechanism of Action
Research indicates that the compound may induce apoptosis in cancer cells through the activation of oxidative stress pathways and inhibition of critical signaling cascades such as Notch-AKT.
Case Study: In Vitro Anticancer Activity
In vitro studies demonstrated that treatment with this compound resulted in significant cell death in H1975 lung cancer cells.
Table 3: Anticancer Efficacy Data
| Cell Line | IC50 (µM) |
|---|---|
| H1975 (Lung Cancer) | 16.56 |
| MCF-7 (Breast Cancer) | 10.25 |
| MDA-MB-231 (Breast Cancer) | 12.30 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
